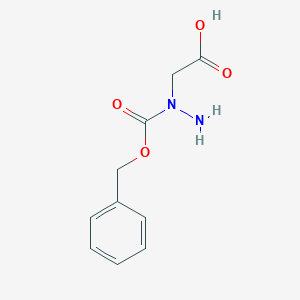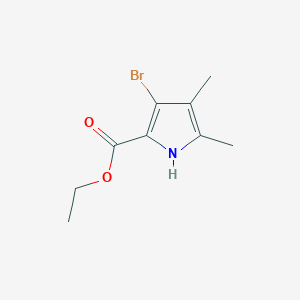
Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the pyrrole family. It is commonly used in scientific research for its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is not well understood. However, it has been reported to possess antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Effets Biochimiques Et Physiologiques
Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is its versatility in scientific research. It can be used as a building block for the synthesis of various biologically active compounds. However, one of the limitations of Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the research and development of Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate. One direction is to further investigate its antimicrobial and antifungal properties, as well as its potential as an anticancer agent. Another direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research can be done to improve its solubility in water and to develop new synthetic routes for its production.
In conclusion, Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is a versatile chemical compound that has various applications in scientific research. Its unique chemical properties make it a valuable building block for the synthesis of various biologically active compounds. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate can be synthesized through a multistep process. The first step involves the reaction of 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with ethanol to give the desired ethyl ester.
Applications De Recherche Scientifique
Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate has been widely used in scientific research for various applications. It has been used as a building block in the synthesis of various biologically active compounds. It has also been used as a starting material for the synthesis of natural products, such as pyrrolomycins.
Propriétés
IUPAC Name |
ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-4-13-9(12)8-7(10)5(2)6(3)11-8/h11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUNLFYSTQMNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

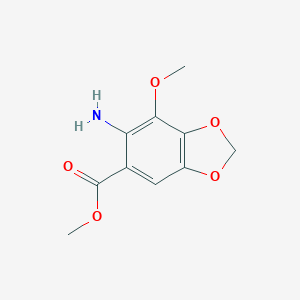
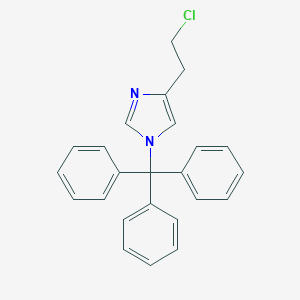
![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)
![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)
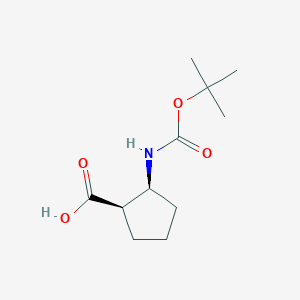
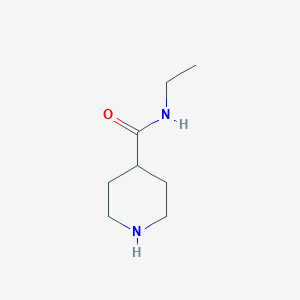

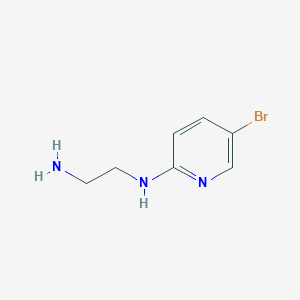
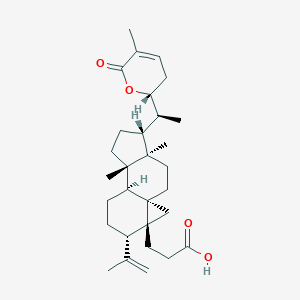
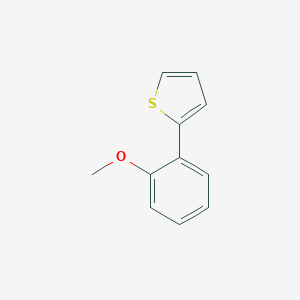
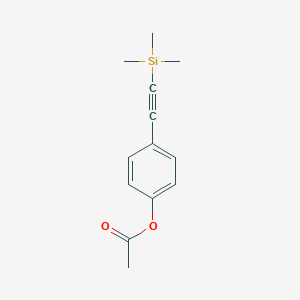
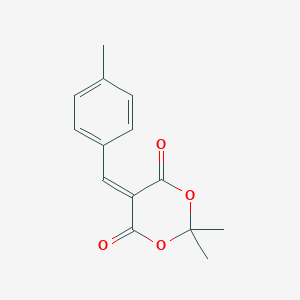
![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)
